Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]- Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-
Brand Name: Vulcanchem
CAS No.: 6974-18-1
VCID: VC18485419
InChI: InChI=1S/C8H13N5O2S/c1-2-3-8(4-10-13-6(9)16)5(14)11-7(15)12-8/h4H,2-3H2,1H3,(H3,9,13,16)(H2,11,12,14,15)/b10-4+
SMILES:
Molecular Formula: C8H13N5O2S
Molecular Weight: 243.29 g/mol

Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-

CAS No.: 6974-18-1

Cat. No.: VC18485419

Molecular Formula: C8H13N5O2S

Molecular Weight: 243.29 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]- - 6974-18-1

Specification

CAS No. 6974-18-1
Molecular Formula C8H13N5O2S
Molecular Weight 243.29 g/mol
IUPAC Name [(E)-(2,5-dioxo-4-propylimidazolidin-4-yl)methylideneamino]thiourea
Standard InChI InChI=1S/C8H13N5O2S/c1-2-3-8(4-10-13-6(9)16)5(14)11-7(15)12-8/h4H,2-3H2,1H3,(H3,9,13,16)(H2,11,12,14,15)/b10-4+
Standard InChI Key VOPANECWRSPKBK-ONNFQVAWSA-N
Isomeric SMILES CCCC1(C(=O)NC(=O)N1)/C=N/NC(=S)N
Canonical SMILES CCCC1(C(=O)NC(=O)N1)C=NNC(=S)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a hydrazinecarbothioamide backbone (NH2C(S)NHNH2\text{NH}_2\text{C(S)NHNH}_2) conjugated to a 2,5-dioxo-4-propyl-4-imidazolidinyl moiety. The imidazolidine ring is substituted with a propyl group at the 4-position and two ketone oxygen atoms at the 2- and 5-positions, creating a rigid, planar structure. The thioamide group (-C(S)NH2\text{-C(S)NH}_2) introduces sulfur-based reactivity, while the imine linkage (-CH=N-\text{-CH=N-}) between the two moieties enables tautomerism and resonance stabilization.

Key structural descriptors include:

  • IUPAC Name: [(E)-(2,5-dioxo-4-propylimidazolidin-4-yl)methylideneamino]thiourea

  • Canonical SMILES: CCCC1(C(=O)NC(=O)N1)C=NNC(=S)N\text{CCCC1(C(=O)NC(=O)N1)C=NNC(=S)N}

  • InChIKey: VOPANECWRSPKBK-ONNFQVAWSA-N\text{VOPANECWRSPKBK-ONNFQVAWSA-N}

Physicochemical Characteristics

PropertyValue
Molecular FormulaC8H13N5O2S\text{C}_8\text{H}_{13}\text{N}_5\text{O}_2\text{S}
Molecular Weight243.29 g/mol
Density1.28 g/cm³ (estimated)
LogP (Partition Coefficient)0.22 (calculated)
Topological Polar Surface Area135 Ų

The compound’s moderate LogP value suggests balanced hydrophilicity-lipophilicity, facilitating solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The high polar surface area (135 Ų) indicates strong hydrogen-bonding potential, influencing its crystallization behavior and biological interactions.

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via a multi-step sequence starting from 2,5-dioxo-4-propyl-imidazolidine-4-carbaldehyde (CAS No. 6974-16-9) :

  • Aldehyde Activation: The aldehyde group undergoes condensation with hydrazinecarbothioamide in acidic media:

Imidazolidine-CHO + NH2C(S)NHNH2H+Imidazolidine-CH=N-NHC(S)NH2+H2O\text{Imidazolidine-CHO + NH}_2\text{C(S)NHNH}_2 \xrightarrow{\text{H}^+} \text{Imidazolidine-CH=N-NHC(S)NH}_2 + \text{H}_2\text{O}
  • Tautomerization: The Schiff base intermediate tautomerizes to stabilize the conjugated system, forming the final product.

Alternative Methods

Hydrazinecarbothioamides are also synthesized via:

  • Pellizzari Cyclization: Reaction of acyl hydrazides with thioureas under basic conditions .

  • Einhorn-Brunner Reaction: Cyclization of alkyl hydrazines with imides .

These methods yield derivatives with varied substituents, enabling structure-activity relationship (SAR) studies .

Applications in Heterocyclic Compound Synthesis

Triazole and Thiadiazole Formation

The compound serves as a precursor for 1,2,4-triazole-3-thiones through base-mediated cyclization:

HydrazinecarbothioamideNaOHTriazole-3-thione+H2S\text{Hydrazinecarbothioamide} \xrightarrow{\text{NaOH}} \text{Triazole-3-thione} + \text{H}_2\text{S}

Subsequent S-alkylation with α-halogenated ketones produces bioactive derivatives .

Imidazolidine Functionalization

The 2,5-dioxo-4-propyl group undergoes nucleophilic substitution at the carbonyl positions, enabling the synthesis of fused heterocycles. For example, reaction with hydroxylamine yields oxadiazole-imidazolidine hybrids .

Comparative Analysis with Related Compounds

2,5-Dioxo-4-propyl-imidazolidine-4-carbaldehyde

This precursor (CAS No. 6974-16-9) shares the imidazolidine core but lacks the thioamide group. Its lower molecular weight (170.17 g/mol) and reduced polarity (LogP = 0.22) make it less bioactive than the hydrazinecarbothioamide derivative .

1,2,4-Triazole Derivatives

Triazoles derived from the compound show enhanced metabolic stability compared to parent molecules, making them candidates for drug development .

ParameterRecommendation
Storage Temperature2–8°C (desiccated)
StabilityHydrolyzes in aqueous media (t₁/₂ = 24 h at pH 7)
ToxicityLD₅₀ (rat, oral) > 2000 mg/kg

The compound is labeled "for research use only," with no human or veterinary applications.

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